4-(2,5-Dimethylphenyl)butanal
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Overview
Description
4-(2,5-Dimethylphenyl)butanal is an organic compound characterized by a butanal group attached to a 2,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Grignard reaction, where 2,5-dimethylbenzyl magnesium bromide reacts with butanal. This reaction requires anhydrous ether as a solvent and is conducted under an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(2,5-Dimethylphenyl)butanoic acid.
Reduction: 4-(2,5-Dimethylphenyl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,5-Dimethylphenyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)butanal depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The aromatic ring can participate in electrophilic substitution reactions, influenced by the electron-donating methyl groups.
Comparison with Similar Compounds
4-(2,5-Dimethylphenyl)butanal can be compared with other similar compounds such as:
4-(2,4-Dimethylphenyl)butanal: Similar structure but with different substitution pattern on the aromatic ring.
4-(3,5-Dimethylphenyl)butanal: Another isomer with methyl groups in different positions.
4-(2,5-Dimethylphenyl)butanoic acid: The oxidized form of this compound.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-10-6-7-11(2)12(9-10)5-3-4-8-13/h6-9H,3-5H2,1-2H3 |
InChI Key |
RVOKYNQHQQHVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCC=O |
Origin of Product |
United States |
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